molecular formula C22H30N4O3 B2720875 1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea CAS No. 1206985-41-2

1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea

Cat. No. B2720875
CAS RN: 1206985-41-2
M. Wt: 398.507
InChI Key: DRMRBEBURAJWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea, also known as GSK1360707 or GSK-707, is a novel and potent inhibitor of the dopamine D3 receptor. It was developed by GlaxoSmithKline (GSK) as a potential treatment for drug addiction and other psychiatric disorders. The compound has been extensively studied in preclinical models and has shown promising results, making it a potential candidate for further clinical development.

Scientific Research Applications

Corrosion Inhibition

Urea derivatives have been investigated for their corrosion inhibition properties. One study explored the inhibition effect of triazinyl urea derivatives on mild steel corrosion in acidic solutions. These compounds were found to be efficient corrosion inhibitors, forming a protective layer on the steel surface, which can be attributed to their adsorption through active centers in the molecules (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Activity

Urea derivatives have also been explored for their anticancer properties. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents. These compounds could serve as potential BRAF inhibitors for further research (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Antiproliferative Activity

Another study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives highlighted their broad-spectrum antiproliferative activity against various cancer types, with specific compounds exhibiting significant efficacy and potency, potentially surpassing known treatments like paclitaxel in certain cancer cell lines (Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).

Molecular Docking and Anticonvulsant Activity

Urea/thiourea derivatives have been synthesized and assessed for their anticonvulsant activity, demonstrating effectiveness in protecting against convulsions in models. Molecular docking studies supported the pharmacological results, indicating the potential of sulfonylurea series as safe anticonvulsant agents (Thakur, Deshmukh, Jha, & Kumar, 2017).

DNA-Topoisomerase Inhibitory Activity

Research on asymmetric ureas and thioureas revealed their cytotoxic effects against cancer cells and their potential in inhibiting DNA topoisomerases I and II-alpha. These findings suggest that urea derivatives can play a significant role in cancer treatment by targeting DNA replication and cell division processes (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-28-20-11-6-10-19(21(20)29-2)24-22(27)23-12-7-13-25-14-16-26(17-15-25)18-8-4-3-5-9-18/h3-6,8-11H,7,12-17H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMRBEBURAJWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea

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